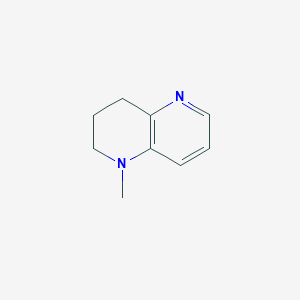
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to an o-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea derivatives in polar solvents are used.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(p-tolyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(m-tolyl)thiourea
Comparison: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets compared to its analogs with different substituents on the thiourea moiety.
特性
分子式 |
C14H11ClF3N3S |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C14H11ClF3N3S/c1-8-4-2-3-5-11(8)20-13(22)21-12-10(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
InChIキー |
ONBGPZNCARFEDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


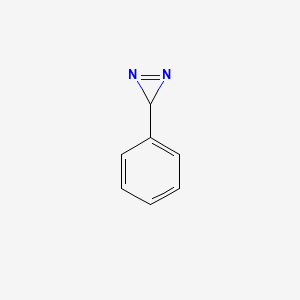

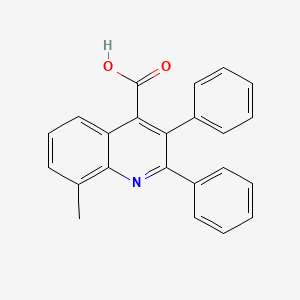


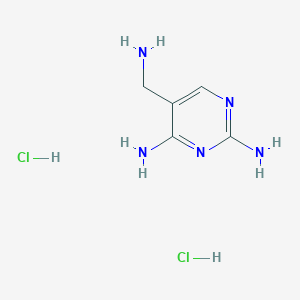



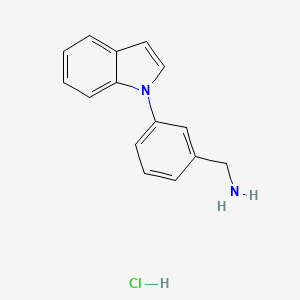

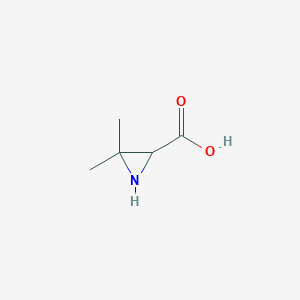
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
